molecular formula C13H12N2O3 B13242838 Methyl 2-[2-oxo-4-(pyridin-3-yl)-1,2-dihydropyridin-1-yl]acetate

Methyl 2-[2-oxo-4-(pyridin-3-yl)-1,2-dihydropyridin-1-yl]acetate

Cat. No.: B13242838
M. Wt: 244.25 g/mol
InChI Key: SCXCDEXSPWVRJL-UHFFFAOYSA-N
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Description

Methyl 2-[2-oxo-4-(pyridin-3-yl)-1,2-dihydropyridin-1-yl]acetate is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring fused with a dihydropyridine ring, which is further substituted with a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[2-oxo-4-(pyridin-3-yl)-1,2-dihydropyridin-1-yl]acetate typically involves multi-step organic reactions. One common method involves the condensation of pyridine derivatives with dihydropyridine intermediates, followed by esterification. The reaction conditions often require the use of catalysts such as triethylamine and solvents like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[2-oxo-4-(pyridin-3-yl)-1,2-dihydropyridin-1-yl]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds.

Scientific Research Applications

Methyl 2-[2-oxo-4-(pyridin-3-yl)-1,2-dihydropyridin-1-yl]acetate has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Methyl 2-[2-oxo-4-(pyridin-3-yl)-1,2-dihydropyridin-1-yl]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or activation of signaling cascades, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[2-oxo-4-(pyridin-3-yl)-1,2-dihydropyridin-1-yl]acetate is unique due to its specific substitution pattern and the presence of a methyl ester group

Properties

Molecular Formula

C13H12N2O3

Molecular Weight

244.25 g/mol

IUPAC Name

methyl 2-(2-oxo-4-pyridin-3-ylpyridin-1-yl)acetate

InChI

InChI=1S/C13H12N2O3/c1-18-13(17)9-15-6-4-10(7-12(15)16)11-3-2-5-14-8-11/h2-8H,9H2,1H3

InChI Key

SCXCDEXSPWVRJL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1C=CC(=CC1=O)C2=CN=CC=C2

Origin of Product

United States

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